Cas no 95034-09-6 (1,3-Diarachidonoyl Glycerol)

1,3-Diarachidonoyl Glycerol is a structured glyceride in which arachidonic acid (AA) is esterified at the sn-1 and sn-3 positions of the glycerol backbone. This configuration enhances its utility as a precursor for bioactive lipid mediators, such as prostaglandins and leukotrienes, due to the high bioavailability of arachidonic acid. The compound is particularly valuable in biochemical research for studying lipid signaling pathways, inflammation, and eicosanoid metabolism. Its well-defined structure ensures consistency in experimental applications, making it a reliable tool for investigating enzymatic processes involving phospholipases and lipases. The product is synthesized under controlled conditions to guarantee purity and stability, meeting rigorous research standards.
1,3-Diarachidonoyl Glycerol structure
1,3-Diarachidonoyl Glycerol structure
Product Name:1,3-Diarachidonoyl Glycerol
CAS No:95034-09-6
MF:C43H68O5
MW:665.00
CID:4762789
PubChem ID:10484542
Update Time:2025-06-08

1,3-Diarachidonoyl Glycerol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Diarachidonoyl Glycerol
    • 1,3-Diarachidonoyl-rac-glycerol
    • 5,8,11,14-Eicosatetraenoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-
    • 1,3-Di-5(Z),8(Z),11(Z),14(Z)-Eicosatetraenoin
    • DAG(20:4w6/0:0/20:4w6)
    • DAG(20:4n6/0:0/20:4n6)
    • 1-(5Z,8Z,11Z,14Z-Eicosatetraenoyl)-3-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol
    • SCHEMBL15516648
    • DTXSID801136032
    • DG(20:4w6/0:0/20:4w6)
    • Diacylglycerol(20:4n6/0:0/20:4n6)
    • 1,1a(2)-(2-Hydroxy-1,3-propanediyl) di-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate
    • 95034-09-6
    • DG(20:4n6/0:0/20:4n6)
    • Diacylglycerol(20:4w6/0:0/20:4w6)
    • 1-Arachidonoyl-3-arachidonoyl-sn-glycerol
    • [2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
    • DIARACHIDONIN (5c,8c,11c,14c)
    • Inchi: 1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-
    • InChI Key: BVPIMSGTEQDXIH-XCHUKFSYSA-N
    • SMILES: C(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)C(O)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Computed Properties

  • Exact Mass: 664.50667527g/mol
  • Monoisotopic Mass: 664.50667527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 34
  • Complexity: 901
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 8
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.4
  • Topological Polar Surface Area: 72.8Ų

1,3-Diarachidonoyl Glycerol Pricemore >>

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Additional information on 1,3-Diarachidonoyl Glycerol

Recent Advances in the Study of 1,3-Diarachidonoyl Glycerol (CAS: 95034-09-6) in Chemical Biology and Medicine

1,3-Diarachidonoyl glycerol (1,3-DAG, CAS: 95034-09-6) is a diacylglycerol (DAG) derivative that has garnered significant attention in recent years due to its role as a bioactive lipid mediator. This compound is structurally characterized by two arachidonic acid (AA) chains esterified to the glycerol backbone at the 1 and 3 positions. Emerging research has highlighted its involvement in various physiological and pathological processes, including inflammation, neurotransmission, and cancer progression. This research briefing synthesizes the latest findings on 1,3-DAG, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in analytical methodologies.

Recent studies have elucidated the role of 1,3-DAG as a precursor for endocannabinoid signaling molecules, such as 2-arachidonoylglycerol (2-AG), which activates cannabinoid receptors (CB1 and CB2). Unlike 2-AG, 1,3-DAG exhibits distinct biochemical properties and signaling pathways. For instance, a 2023 study published in the Journal of Lipid Research demonstrated that 1,3-DAG modulates inflammatory responses through the activation of peroxisome proliferator-activated receptors (PPARs), independent of classical cannabinoid receptor pathways. These findings suggest its potential as a novel anti-inflammatory agent with fewer psychotropic side effects compared to traditional cannabinoids.

In the context of cancer research, 1,3-DAG has been implicated in tumor cell proliferation and metastasis. A groundbreaking study in Cell Chemical Biology (2024) revealed that elevated levels of 1,3-DAG in tumor microenvironments correlate with enhanced angiogenesis and resistance to chemotherapy. The study employed lipidomics profiling to identify 1,3-DAG as a biomarker for aggressive breast cancer subtypes, paving the way for targeted lipid-based therapies. Furthermore, the development of synthetic analogs of 1,3-DAG has shown promise in preclinical models, with one analog (designated DAG-473) demonstrating potent anti-tumor activity in vivo.

Analytical advancements have also played a pivotal role in advancing 1,3-DAG research. A 2024 publication in Analytical Chemistry introduced a high-resolution mass spectrometry (HRMS) method coupled with liquid chromatography (LC) for the sensitive and specific quantification of 1,3-DAG in complex biological matrices. This technique has enabled researchers to explore the spatial distribution of 1,3-DAG in tissues, revealing its accumulation in neural and immune cells. Such methodological innovations are critical for understanding the spatial-temporal dynamics of 1,3-DAG in health and disease.

Despite these advancements, challenges remain in translating 1,3-DAG research into clinical applications. The compound's instability in vivo and its complex metabolic pathways pose significant hurdles. However, recent efforts in drug delivery systems, such as nanoparticle encapsulation, have shown potential in enhancing the bioavailability and therapeutic efficacy of 1,3-DAG derivatives. A 2023 pilot study in Molecular Pharmaceutics reported a 40% increase in plasma half-life for a nanoformulated 1,3-DAG analog, underscoring the feasibility of such approaches.

In conclusion, 1,3-Diarachidonoyl glycerol (95034-09-6) represents a multifaceted bioactive lipid with broad implications in chemical biology and medicine. Its unique signaling properties, coupled with emerging analytical and therapeutic strategies, position it as a promising candidate for future drug development. Ongoing research is expected to further unravel its mechanistic complexities and expand its applications in inflammation, oncology, and neurology.

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